

## Application of Nickel Phosphides in Hydrodesulfurization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Nickel phosphides, particularly nickel phosphide (Ni<sub>2</sub>P), have emerged as a highly promising class of non-precious metal catalysts for hydrodesulfurization (HDS) processes in the petroleum refining industry.[1] These materials exhibit exceptional activity and stability, often surpassing conventional sulfided catalysts in the removal of sulfur from transportation fuels.[2] [3] Their unique electronic and geometric properties contribute to their high catalytic performance in cleaving carbon-sulfur bonds, a critical step in reducing sulfur dioxide emissions and meeting stringent environmental regulations.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing nickel phosphide catalysts for hydrodesulfurization studies.

# I. Catalytic Performance of Nickel Phosphide Catalysts

**Nickel** phosphide catalysts have demonstrated high HDS activity for various sulfur-containing compounds. The catalytic performance is influenced by factors such as the catalyst synthesis method, the support material, and the presence of promoters.

#### Data Summary:

The following tables summarize the quantitative data on the HDS performance of various **nickel** phosphide catalysts from the literature.



Table 1: Hydrodesulfurization of Dibenzothiophene (DBT) over Nickel Phosphide Catalysts

<b>Cataly</b> st	Suppo rt	Promo ter	Tempe rature (°C)	Pressu re (MPa)	H <sub>2</sub> /Oil Ratio (V/V)	WHSV (h <sup>-1</sup> )	DBT Conve rsion (%)	Refere nce
Ni <sub>2</sub> P	Bulk	None	340	3.0	700	1.5	4.2	[1]
Ti <sub>0.01</sub> -	Bulk	Ti	340	3.0	700	1.5	98.0	[4]
Y-Ni₂P- T	Bulk	Υ	-	-	-	-	91.0	[5]
Ni₂P	Na- MCM- 41	Na	340	-	-	-	~100	[5]
Ni₂P	Ti- MCM- 41	Ti	-	-	-	-	99.4	[6]

Table 2: Hydrodesulfurization of Thiophene over Nickel Phosphide Catalysts



Catalyst	Support	P/Ni Molar Ratio	Temperat ure (K)	On Stream (h)	Activity Comparis on	Referenc e
Ni <sub>2</sub> P	SiO2	0.8	643	48	20 times more active than sulfided Ni/SiO <sub>2</sub>	[2][3]
Ni <sub>2</sub> P	SiO2	0.8	643	48	3.3 times more active than sulfided Ni- Mo/SiO <sub>2</sub>	[2][3]
Ni <sub>2</sub> P	Al2O3	2.0	643	48	2.7 times more active than sulfided Ni/Al <sub>2</sub> O <sub>3</sub>	[2][3]
Ni₂P	Al₂O₃	2.0	643	48	~ half as active as sulfided Ni- Mo/Al <sub>2</sub> O <sub>3</sub>	[2][3]

## **II. Experimental Protocols**

This section provides detailed methodologies for the synthesis of **nickel** phosphide catalysts and their evaluation in HDS reactions.

# Protocol 1: Synthesis of Supported Ni₂P Catalyst via Temperature-Programmed Reduction (TPR)

This protocol describes the synthesis of silica- or alumina-supported **nickel** phosphide catalysts.



#### Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O)
- Diammonium hydrogen phosphate ((NH<sub>4</sub>)<sub>2</sub>HPO<sub>4</sub>)
- Silica (SiO<sub>2</sub>) or Alumina (Al<sub>2</sub>O<sub>3</sub>) support
- Deionized water
- Hydrogen gas (H<sub>2</sub>)
- Nitrogen gas (N<sub>2</sub>) or Helium (He)

#### Procedure:

- Impregnation:
  - Prepare an aqueous solution of **nickel** nitrate and diammonium hydrogen phosphate with the desired P/Ni molar ratio (e.g., 0.8 for SiO<sub>2</sub> support, 2.0 for Al<sub>2</sub>O<sub>3</sub> support).[2]
  - Impregnate the support material (SiO₂ or Al₂O₃) with the prepared solution using the incipient wetness impregnation method.
  - Dry the impregnated support at 120°C for 12 hours.
  - Calcify the dried material in air at 400°C for 4 hours.
- Temperature-Programmed Reduction (TPR):
  - Place the calcined precursor in a quartz tube reactor.
  - Heat the precursor under a flow of hydrogen (e.g., 60 mL/min). The temperature program should consist of a ramp (e.g., 10°C/min) to a final reduction temperature (e.g., 650°C) and a hold at that temperature for a specified time (e.g., 2 hours).[2]
  - After reduction, cool the catalyst to room temperature under a flow of inert gas (N₂ or He).
- Passivation:



 To safely handle the pyrophoric Ni₂P catalyst, passivate the surface by introducing a mixture of 1% O₂ in an inert gas (e.g., He) at room temperature for 2 hours.[2]

# Protocol 2: Hydrodesulfurization of Dibenzothiophene (DBT)

This protocol outlines the procedure for evaluating the catalytic activity of Ni₂P catalysts in the HDS of DBT.

#### Materials:

- Ni₂P catalyst
- Dibenzothiophene (DBT)
- Decalin or other suitable solvent
- Hydrogen gas (H<sub>2</sub>)
- Internal standard (e.g., dodecane) for GC analysis

#### Procedure:

- · Catalyst Activation:
  - Load a packed-bed reactor with the prepared Ni₂P catalyst.
  - Activate the catalyst in situ by heating under a flow of H<sub>2</sub> at a specified temperature (e.g., 400°C) for 1 hour.
- HDS Reaction:
  - Prepare a feed solution of DBT in decalin (e.g., 1 wt% DBT). Add an internal standard for quantification.
  - Introduce the feed solution and H<sub>2</sub> gas into the reactor at the desired reaction conditions (e.g., Temperature: 340°C, Pressure: 3.0 MPa, H<sub>2</sub>/oil ratio: 700 V/V, WHSV: 1.5 h<sup>-1</sup>).[1]

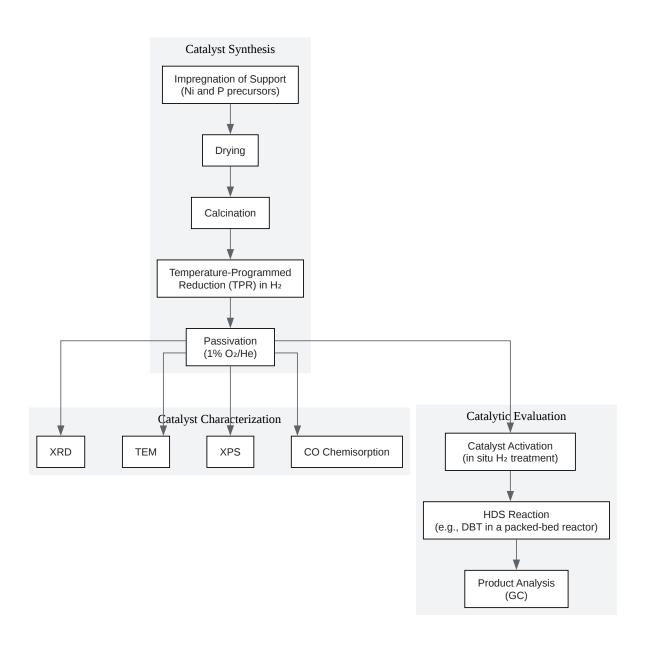


- Product Analysis:
  - Collect the liquid products at regular intervals.
  - Analyze the products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of DBT and the selectivity to different products like biphenyl (BP) and cyclohexylbenzene (CHB).

### **III. Visualizations**

The following diagrams illustrate the experimental workflow for catalyst synthesis and evaluation, and the proposed reaction pathways for hydrodesulfurization over **nickel** phosphide catalysts.





Click to download full resolution via product page

Figure 1: Experimental workflow for Ni<sub>2</sub>P catalyst synthesis and HDS evaluation.



Figure 2: Reaction pathways for Dibenzothiophene (DBT) hydrodesulfurization.

# IV. Mechanism of Hydrodesulfurization over Nickel Phosphides

The hydrodesulfurization of sulfur-containing compounds over **nickel** phosphide catalysts is generally understood to proceed through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD).[7]

- Direct Desulfurization (DDS) Pathway: In this route, the C-S bond is cleaved directly without prior hydrogenation of the aromatic ring. For dibenzothiophene (DBT), this pathway leads to the formation of biphenyl (BP). The Ni(1) sites in the Ni<sub>2</sub>P crystal structure are believed to be primarily responsible for the DDS pathway.[7]
- Hydrogenation (HYD) Pathway: This pathway involves the partial or complete hydrogenation
  of the aromatic ring containing the sulfur atom before the C-S bond is broken. For DBT, this
  can lead to intermediates like tetrahydrodibenzothiophene (THDBT) and
  hexahydrodibenzothiophene (HHDBT), which then undergo desulfurization to form products
  such as cyclohexylbenzene (CHB) and bicyclohexyl (BCH). The Ni(2) sites of the Ni₂P
  catalyst are considered to be highly active for the HYD route.[7]

The selectivity between the DDS and HYD pathways can be influenced by the specific **nickel** phosphide phase, the nature of the support, the presence of promoters, and the reaction conditions. For sterically hindered sulfur compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT), the HYD pathway is often more favorable.[7] It is also proposed that a **nickel** phosphosulfide ( $NiP_{\times}S_{Y}$ ) phase may form on the surface of the catalyst under HDS reaction conditions and act as the true active phase.[7]

### V. Characterization of Nickel Phosphide Catalysts

A comprehensive characterization of the synthesized **nickel** phosphide catalysts is crucial to understanding their structure-activity relationships. Key techniques include:

• X-ray Diffraction (XRD): To identify the crystalline phases of **nickel** phosphide present in the catalyst (e.g., Ni<sub>2</sub>P, Ni<sub>12</sub>P<sub>5</sub>).[8]



- Transmission Electron Microscopy (TEM): To determine the particle size, morphology, and dispersion of the **nickel** phosphide nanoparticles on the support.[9]
- X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the chemical states of **nickel** and phosphorus.[8]
- CO Pulse Chemisorption: To quantify the number of active surface sites.[4]
- N<sub>2</sub> Physisorption (BET): To measure the surface area and pore size distribution of the catalyst.[4]

By following these protocols and utilizing the provided data and diagrams, researchers can effectively explore the application of **nickel** phosphide catalysts in hydrodesulfurization and contribute to the development of more efficient and environmentally friendly refining processes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. cgl.org.cn [cgl.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of titanium content on dibenzothiophene HDS performance over Ni2P/Ti-MCM-41 catalyst [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. cup.edu.cn [cup.edu.cn]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Nickel Phosphides in Hydrodesulfurization: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b1210020#application-of-nickel-phosphides-in-hydrodesulfurization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com